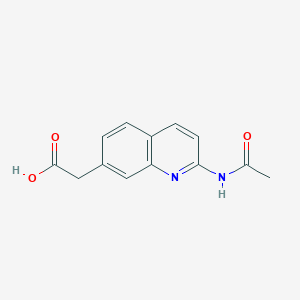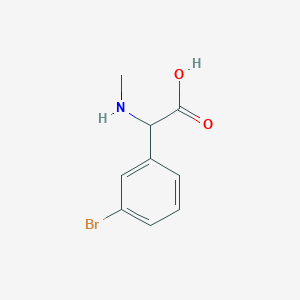![molecular formula C16H18O2 B11872086 2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane CAS No. 65113-35-1](/img/structure/B11872086.png)
2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a naphthalen-1-ylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran typically involves the reaction of naphthalen-1-ylmethanol with tetrahydrofuran under specific conditions. One common method includes the use of a strong base to deprotonate the naphthalen-1-ylmethanol, followed by the addition of tetrahydrofuran to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethoxy derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethoxy carboxylic acids, while reduction can produce tetrahydrofuran alcohols.
Aplicaciones Científicas De Investigación
2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets. The naphthalen-1-ylmethoxy group can interact with aromatic residues in proteins, while the tetrahydrofuran ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-ylmethanol: A precursor in the synthesis of 2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran.
Tetrahydrofuran: A common solvent and structural component of the compound.
2-Methyltetrahydrofuran: A similar compound with a methyl group instead of the naphthalen-1-ylmethoxy group.
Uniqueness
2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran is unique due to the presence of both a naphthalen-1-ylmethoxy group and a tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
65113-35-1 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylmethoxymethyl)oxolane |
InChI |
InChI=1S/C16H18O2/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-12-15-8-4-10-18-15/h1-3,5-7,9,15H,4,8,10-12H2 |
Clave InChI |
NVAHFJDBPDNUMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


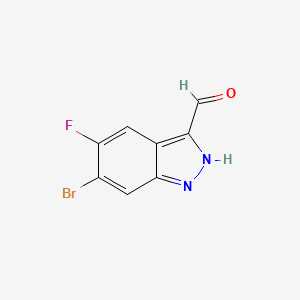

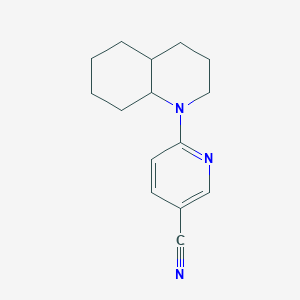


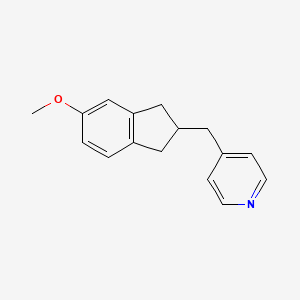

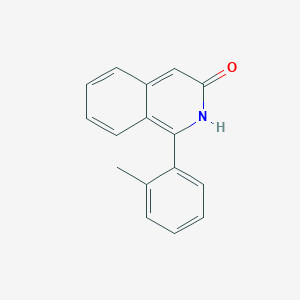

![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
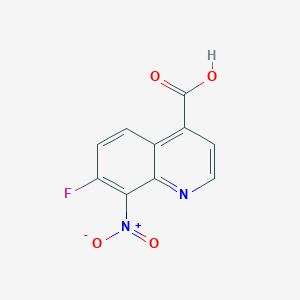
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
